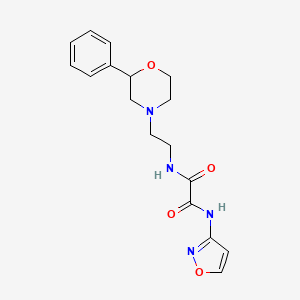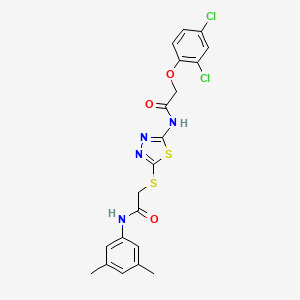![molecular formula C15H12OS2 B2384060 5(2H)-ona de 4-[(E)-2-tienilmetilideno]-3,4-dihidro-1-benzotiepina CAS No. 924275-80-9](/img/structure/B2384060.png)
5(2H)-ona de 4-[(E)-2-tienilmetilideno]-3,4-dihidro-1-benzotiepina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one, also known as 4-TMBT, is a heterocyclic organic compound belonging to the benzothiepin family. This compound is of interest due to its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. 4-TMBT has been studied for its potential use in a variety of areas, including synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Síntesis de moléculas complejas
Este compuesto se puede usar en la síntesis de moléculas complejas . Por ejemplo, se puede utilizar en la síntesis de 2-({[4-(4-{[(E)-1-(2-hidroxi-3-metoxifenil) metilideno]amino}fenoxi)fenil]imino}metil)-6-metoxifenol .
Desulfuración de combustibles líquidos
El compuesto se puede usar en la desulfuración de combustibles líquidos . Se puede utilizar en la formación de solventes eutécticos profundos (DES), que han mostrado resultados prometedores en la eliminación de compuestos que contienen azufre refractarios de combustibles líquidos .
Hidrogel antibacteriano
Aunque no se menciona directamente, la similitud estructural del compuesto con otros derivados del tiofeno sugiere un uso potencial en la creación de hidrogel antibacteriano . Estos hidrogel pueden tener actividad antibacteriana inherente o exógena, propiedades mecánicas apropiadas y alta biocompatibilidad para uso local .
Tratamiento del cáncer
El compuesto se puede usar en el tratamiento de cánceres con inestabilidad de microsatélites (MSI) . Investigaciones recientes han identificado la helicasa dependiente de ATP del síndrome de Werner (WRN) como un objetivo letal sintético prometedor para los cánceres MSI .
Cristalografía
El compuesto se puede utilizar en cristalografía . Su estructura cristalina se puede analizar para comprender sus propiedades y aplicaciones potenciales .
Ingeniería molecular
El compuesto se puede utilizar en ingeniería molecular . Se puede funcionalizar y copolimerizar con otras unidades para crear nuevos materiales con las propiedades deseadas .
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one is not yet fully understood. However, it is believed that the compound interacts with the active sites of enzymes and other proteins in order to alter their activity. Additionally, 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one is believed to interact with the cell membrane, leading to changes in the permeability of the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one have not yet been fully studied. However, in vitro studies have shown that 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one has the potential to inhibit the growth of certain cancer cells. Additionally, 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one in laboratory experiments is its low cost and availability. Additionally, 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one is relatively stable and can be stored for extended periods of time. The main limitation of using 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one in laboratory experiments is its low solubility in aqueous solutions.
Direcciones Futuras
The potential applications of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one are still being explored. One potential future direction is to further study the biochemical and physiological effects of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one in order to better understand its mechanism of action. Additionally, further research could be done to explore the potential use of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one in the synthesis of biologically active compounds and materials. Additionally, research could be conducted to explore the potential use of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one in the treatment of diseases such as cancer and inflammation. Finally, research could be conducted to explore the potential use of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one in the development of new polymers and materials.
Métodos De Síntesis
4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one can be synthesized via a variety of methods, including the Wittig reaction, the Biginelli reaction, and the Ugi reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Biginelli reaction involves the reaction of an aldehyde, a ketone, and an ethyl acetoacetate to form a 3-hydroxy-3-methylpyridine. The Ugi reaction involves the reaction of an aldehyde, a ketone, an amine, and an isocyanide to form a substituted imidazole.
Propiedades
IUPAC Name |
(4E)-4-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzothiepin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS2/c16-15-11(10-12-4-3-8-17-12)7-9-18-14-6-2-1-5-13(14)15/h1-6,8,10H,7,9H2/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGWYVOETYZITA-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C(=O)C1=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CSC2=CC=CC=C2C(=O)/C1=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)

![2,5-Dichloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2383992.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)
![4-[(E)-3-(5-bromo-2-methoxyphenyl)-2-propenoyl]phenyl 2-thiophenecarboxylate](/img/structure/B2384000.png)